2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid
Overview
Description
2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid is a useful research compound. Its molecular formula is C7H6BF3O4 and its molecular weight is 221.93. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid and its isomers have been explored for their antibacterial properties. Studies have shown that these compounds possess significant antibacterial potency against various strains, including Escherichia coli and Bacillus cereus. Their structural properties, such as the presence of the -OCF3 group, influence their acidity and, consequently, their antibacterial effectiveness (Adamczyk-Woźniak et al., 2021).
Catalysis in Chemical Synthesis
These compounds have been used as catalysts in various chemical reactions. For instance, they have been applied in dehydrative amidation between carboxylic acids and amines, aiding in the synthesis of peptides (Wang, Lu, & Ishihara, 2018). They also play a role in the synthesis of benzoxazole derivatives, showcasing their utility in the formation of complex organic molecules (López-Ruiz et al., 2011).
Drug Delivery and Medical Applications
In the medical field, these compounds have been studied for their potential in drug delivery systems. Their interaction with various biomolecules, such as glucose and lactic acid, makes them suitable for the design of responsive drug delivery vehicles (Vrbata & Uchman, 2018).
Carbohydrate Chemistry
Phenylboronic acids, including this compound, have significant applications in carbohydrate chemistry. They are used in the synthesis of specifically substituted or oxidized sugar derivatives due to their ability to form cyclic esters with diols (Ferrier, 1972).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions , which suggests that the compound might interact with palladium complexes in these reactions .
Mode of Action
The mode of action of 2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid is likely related to its role in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura coupling reactions suggests it may play a role in the synthesis of biologically active molecules .
Result of Action
Its role in suzuki-miyaura coupling reactions suggests it may contribute to the synthesis of various organic compounds .
Action Environment
It’s known that boronic acids are generally stable and environmentally benign . They are also known to be sensitive to pH changes, which can affect their reactivity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid are largely determined by its unique structure. The boronic acid group can form reversible covalent bonds with diols and amines, which are common functional groups in biomolecules This allows this compound to interact with a wide range of enzymes, proteins, and other biomolecules
Molecular Mechanism
Its ability to form reversible covalent bonds with biomolecules suggests that it could potentially act as an enzyme inhibitor or activator It could also potentially influence gene expression through interactions with DNA or RNA
Properties
IUPAC Name |
[2-hydroxy-5-(trifluoromethoxy)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O4/c9-7(10,11)15-4-1-2-6(12)5(3-4)8(13)14/h1-3,12-14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPLYVRPYPBPSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(F)(F)F)O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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